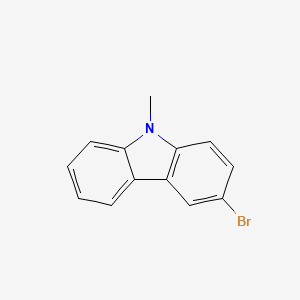

3-bromo-9-methyl-9H-carbazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENVGAILUHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369558 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91828-08-9 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-9-methyl-9H-carbazole

This technical guide provides a comprehensive overview of 3-bromo-9-methyl-9H-carbazole, catering to researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis methodologies, and potential applications, with a focus on its role as a versatile building block in medicinal chemistry and materials science.

Core Compound Properties

This compound is an organic compound featuring a tricyclic carbazole core, distinguished by a bromine substituent at the 3-position and a methyl group at the 9-position (the nitrogen atom).[1] This structure imparts unique electronic and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its immediate precursor, 3-bromo-9H-carbazole, is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | This compound | 3-bromo-9H-carbazole |

| CAS Number | 91828-08-9[2] | 1592-95-6[3] |

| Molecular Formula | C₁₃H₁₀BrN[2] | C₁₂H₈BrN[3] |

| Molecular Weight | 260.13 g/mol [2] | 246.10 g/mol |

| Melting Point | 76-79 °C | 198-201 °C[4][5] |

| Boiling Point | 390.8 ± 24.0 °C at 760 mmHg | 160 °C at 6 mmHg[3] |

| Appearance | Solid | White to off-white powder/crystals[4] |

Spectral Data

Reference Spectral Data for 3-bromo-9H-carbazole:

-

¹H NMR: Spectral data is available.[7]

-

Mass Spectrometry: Spectral data is available.[8]

-

IR Spectroscopy: Spectral data is available.[8]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the bromination of carbazole followed by the methylation of the nitrogen atom.

Synthesis of 3-bromo-9H-carbazole (Precursor)

The bromination of 9H-carbazole is a common starting point. A widely used method involves electrophilic substitution using N-bromosuccinimide (NBS).

Experimental Protocol:

-

Dissolve carbazole (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-bromosuccinimide (1 equivalent) in DMF dropwise to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into distilled water to precipitate the product.

-

Filter the precipitate under vacuum and wash with distilled water.

-

The crude product can be further purified by recrystallization from a suitable solvent like chloroform or by column chromatography.[5]

Caption: Synthesis of 3-bromo-9H-carbazole.

N-Methylation of 3-bromo-9H-carbazole

The introduction of the methyl group at the 9-position can be achieved through various N-alkylation methods. Below are two adaptable protocols.

Experimental Protocol:

-

To a stirred solution of 3-bromo-9H-carbazole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a methylating agent such as methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Experimental Protocol:

-

Combine 3-bromo-9H-carbazole, trimethyl phosphate (TMP), and calcium hydroxide (Ca(OH)₂) in a suitable solvent such as DMF.

-

The reaction can be conducted at room temperature or heated to 80 °C for efficient conversion.

-

Monitor the reaction progress by TLC.

-

Upon completion, the workup would typically involve partitioning between water and an organic solvent, followed by separation, drying of the organic layer, and purification by chromatography.

Caption: N-methylation of 3-bromo-9H-carbazole.

Potential Applications and Biological Relevance

This compound serves as a key intermediate in several advanced applications.

Organic Electronics

Carbazole derivatives are widely used in the field of organic electronics due to their excellent charge-transporting properties. This compound is a precursor for the synthesis of host materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient phosphorescence.

Medicinal Chemistry and Drug Development

Carbazole scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer and antimicrobial activities.[1]

A significant area of interest is the potential for carbazole derivatives to act as inhibitors of DNA methyltransferases (DNMTs).[9] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[9] Inhibition of DNMTs, particularly DNMT1 which is responsible for maintaining methylation patterns during cell division, can lead to the re-expression of these silenced genes and is a promising strategy in cancer therapy.[9][10] While direct studies on this compound as a DNMT1 inhibitor are limited, the broader class of carbazole derivatives has shown promise in this area.[11]

The general mechanism of DNMT1 inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing it from methylating DNA. This leads to passive demethylation of the genome during successive rounds of DNA replication.

Caption: Potential DNMT1 inhibition pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its carbazole core provides a foundation for the development of novel functional materials and therapeutic agents. Further research into its specific biological activities, particularly as a DNMT1 inhibitor, could lead to the development of new anticancer therapies.

References

- 1. Buy this compound | 91828-08-9 [smolecule.com]

- 2. This compound | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ossila.com [ossila.com]

- 5. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. 91828-08-9|this compound|BLD Pharm [bldpharm.com]

- 7. 9H-?Carbazole, 3-?bromo-(1592-95-6) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-bromo-9-methyl-9H-carbazole (CAS: 91828-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-bromo-9-methyl-9H-carbazole, a key organic intermediate with significant applications in materials science and medicinal chemistry. It details the compound's physicochemical properties, presents a detailed experimental protocol for its synthesis, and explores its primary applications in the development of organic electronics and as a precursor for novel pharmaceutical agents. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving carbazole derivatives.

Chemical and Physical Properties

This compound is an organic compound featuring a tricyclic carbazole structure with a bromine substituent at the 3-position and a methyl group at the 9-position (nitrogen atom).[1] These features contribute to its unique electronic properties and reactivity.[1][2] The compound typically appears as a solid white powder.[3]

Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 91828-08-9 | [4] |

| Molecular Formula | C₁₃H₁₀BrN | [1][4] |

| Molecular Weight | 260.13 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 390.8 ± 24.0 °C at 760 mmHg | [2] |

| Appearance | Solid, White Powder | [3] |

| Purity | 98% - 99% (Typical commercial grades) | [3] |

| InChI Key | HQENVGAILUHBND-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 9-methylcarbazole.[1] The preferred brominating agent for this reaction is N-bromosuccinimide (NBS), which offers good regioselectivity.[1]

Detailed Experimental Protocol: Bromination of 9-Methylcarbazole

This protocol is adapted from established methods for the bromination of carbazole derivatives.[1][5][6]

Materials:

-

9-methylcarbazole

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9-methylcarbazole in a suitable solvent such as DMF.[1]

-

Bromination: Add N-bromosuccinimide (NBS) to the solution. The reaction mixture is typically stirred and refluxed for several hours to ensure the reaction goes to completion.[1] Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[5][6]

-

Extraction: Filter the precipitate under vacuum. The collected solid can then be dissolved in a suitable organic solvent like ethyl acetate.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.[5]

-

Purification: The crude product is purified using silica gel column chromatography to isolate the desired compound with high purity.[1]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique structure of this compound, combining a charge-transporting carbazole core with a reactive bromine handle, makes it a valuable building block in several advanced technology fields.[1][2]

-

Organic Electronics: The compound is a crucial intermediate for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] Its derivatives are developed as host materials or dopants, particularly for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1] The 9-methylcarbazole skeleton is known to enhance solubility and optoelectronic properties.[2]

-

Pharmaceuticals and Drug Development: The carbazole scaffold is present in many biologically active molecules. Derivatives of this compound are investigated for their potential as anticancer and antimicrobial agents.[1] Preliminary studies suggest that carbazole compounds can interact with biological macromolecules like DNA and proteins, making them interesting candidates for drug discovery.[1]

-

Chemical Probes: Due to its potential to interact with various biological targets, this compound can serve as a precursor for developing chemical probes used in biochemical research to elucidate biological pathways and mechanisms.[1]

Caption: Key application areas for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful.[4][7] Standard laboratory safety precautions should be strictly followed when handling this compound.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [4][7] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364Disposal: P501 | [4][7] |

| Storage | Store at room temperature in a sealed container. | [3] |

Users should always consult the full Safety Data Sheet (SDS) from their supplier before use and handle the chemical in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7]

References

- 1. Buy this compound | 91828-08-9 [smolecule.com]

- 2. China this compound CAS 91828-08-9 Manufacturer and Supplier | Starsky [starskychemical.com]

- 3. This compound, CasNo.91828-08-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

physical and chemical properties of 3-bromo-9-methyl-9H-carbazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromo-9-methyl-9H-carbazole (CAS No: 91828-08-9). This document consolidates essential data on its molecular structure, physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its significant role as a key intermediate in the development of advanced organic electronic materials. This guide is intended to serve as a critical resource for professionals engaged in materials science, organic synthesis, and pharmaceutical research.

Core Physical and Chemical Properties

This compound is a halogenated aromatic heterocyclic compound. The presence of the carbazole nucleus provides rigidity and specific electronic properties, while the bromine atom at the 3-position and the methyl group at the 9-position (nitrogen atom) offer sites for further functionalization and tuning of its characteristics.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrN | [2][3] |

| Molecular Weight | 260.13 g/mol | [2][3] |

| CAS Number | 91828-08-9 | [2][3] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 76-79 °C | |

| Boiling Point | 390.8 ± 24.0 °C (Predicted) | |

| IUPAC Name | 3-bromo-9-methylcarbazole | [2] |

Solubility Profile

| Solvent | Solubility |

| Water | Sparingly Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally determined spectra for this specific compound are not widely published, data from closely related analogs and predicted values provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally verified ¹H or ¹³C NMR spectra for this compound were found in the reviewed literature. However, the ¹H NMR data for the closely related analog, 3-bromo-9-ethyl-9H-carbazole , is available and provides a strong basis for predicting the spectral features of the methyl derivative.[4][5]

Reference ¹H NMR Data: 3-bromo-9-ethyl-9H-carbazole (700 MHz, CDCl₃) [4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.10 | d | 7.7 | 1H | Aromatic CH |

| 7.63 | d | 2.5 | 1H | Aromatic CH |

| 7.49 | ddd | 8.2, 7.1, 1.1 | 1H | Aromatic CH |

| 7.42 | d | 8.2 | 1H | Aromatic CH |

| 7.35 | d | 8.7 | 1H | Aromatic CH |

| 7.24 (avg) | m | - | 1H | Aromatic CH |

| 7.16 | dd | 8.8, 2.5 | 1H | Aromatic CH |

| 4.37 | q | 7.3 | 2H | N-CH₂ |

| 1.45 | t | 7.3 | 3H | CH₃ |

For this compound, the N-CH₂ quartet at ~4.37 ppm and the corresponding CH₃ triplet at ~1.45 ppm would be replaced by a singlet for the N-CH₃ group, expected to appear in the range of 3.7-4.0 ppm. The aromatic proton signals would be expected to show very similar chemical shifts and coupling patterns.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups: the electron-rich carbazole core, the reactive C-Br bond, and the N-methyl group.

-

Reactivity of the Bromine Atom : The bromine atom at the 3-position is the primary site for synthetic modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of functional groups, including aryl, vinyl, and amino moieties.[1] This reactivity is fundamental to its use as a building block for more complex molecules.[1]

-

Carbazole Core : The carbazole ring system possesses excellent thermal stability and charge-transporting properties, making its derivatives highly valuable in materials science.[6]

-

Applications in Organic Electronics : The most significant application of this compound is as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs).[1] By undergoing cross-coupling reactions, it is used to synthesize host materials, hole-transport layer (HTL) materials, and thermally activated delayed fluorescence (TADF) emitters, which are critical components for achieving high-efficiency and long-lasting OLED devices.[6]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 9H-carbazole. The following protocols are based on established methodologies for N-alkylation and subsequent electrophilic bromination of carbazoles.

Step 1: Synthesis of 9-methyl-9H-carbazole

This procedure outlines the methylation of the nitrogen atom of the carbazole ring.

-

Materials:

-

9H-Carbazole

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 9H-carbazole (1.0 eq.) in DMF in a round-bottom flask, add powdered potassium hydroxide (1.5 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

Add methyl iodide (1.2 eq.) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and air dry.

-

For further purification, dissolve the crude product in dichloromethane, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 9-methyl-9H-carbazole as a white solid.

-

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 9-methyl-9H-carbazole.

-

Materials:

-

9-methyl-9H-carbazole (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 9-methyl-9H-carbazole (1.0 eq.) in DMF in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of 9-methyl-9H-carbazole over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a large volume of cold deionized water to precipitate the crude product.

-

Filter the precipitate under vacuum and wash with copious amounts of water.

-

Dissolve the crude solid in ethyl acetate and dry the solution over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like methanol to afford pure this compound.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a versatile and valuable intermediate compound, particularly within the field of organic electronics. Its well-defined physical properties, combined with the strategic placement of reactive sites, make it an ideal building block for the synthesis of complex, high-performance materials for OLEDs and other optoelectronic applications. The experimental protocols outlined in this guide provide a reliable pathway for its synthesis, enabling further research and development. It is imperative that all handling and synthesis be conducted with strict adherence to safety protocols.

References

- 1. China this compound CAS 91828-08-9 Manufacturer and Supplier | Starsky [starskychemical.com]

- 2. This compound | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 91828-08-9 [smolecule.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

3-bromo-9-methyl-9H-carbazole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-bromo-9-methyl-9H-carbazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Introduction

This compound is a halogenated aromatic heterocyclic compound. Its structure is built upon a tricyclic carbazole core, which consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The key features of this specific derivative are a bromine atom substituted at the 3-position and a methyl group attached to the nitrogen atom at the 9-position.[1] This substitution pattern imparts unique electronic properties and chemical reactivity to the molecule, making it a valuable intermediate in various fields.

Carbazole derivatives are of significant interest due to their wide-ranging biological activities and their utility in organic electronics.[2][3] They are investigated for their potential as anticancer and antimicrobial agents and are used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs).[4][5]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound dictates its chemical behavior. The carbazole ring system is largely planar, and the bromine and methyl substituents influence its solubility, reactivity, and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-bromo-9-methylcarbazole | [1] |

| CAS Number | 91828-08-9 | [1] |

| Molecular Formula | C₁₃H₁₀BrN | [1] |

| Molecular Weight | 260.13 g/mol | [1] |

| Melting Point | 76-79 °C | [6] |

| Boiling Point | 390.8 ± 24.0 °C at 760 mmHg | [6] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | [1] |

| InChI Key | HQENVGAILUHBND-UHFFFAOYSA-N |[6] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the electrophilic bromination of 9-methylcarbazole. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent. While a specific protocol for the methyl derivative is not detailed in the provided results, a reliable protocol for the structurally similar 3-bromo-9-ethyl-9H-carbazole can be adapted.[2][7]

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 3-bromo-9-ethyl-9H-carbazole.[7]

-

Reaction Setup : In a round-bottom flask, dissolve 9-methylcarbazole (1 equivalent) in dimethylformamide (DMF).

-

Addition of Reagent : To this solution, add N-bromosuccinimide (NBS) (1 equivalent).

-

Reaction Conditions : The reaction mixture is heated to reflux and stirred for several hours (typically monitored by Thin Layer Chromatography, TLC, for completion).

-

Quenching and Extraction : Once the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of ice water, which should cause the product to precipitate. The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification : The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product : The resulting crude solid is then purified, typically by column chromatography on silica gel or by recrystallization from a solvent like methanol or ethanol, to yield the pure this compound.

Spectroscopic and Crystallographic Data

Table 2: Representative ¹H NMR Data for 3-bromo-9-alkyl-9H-carbazole (Data shown for 3-bromo-9-ethyl-9H-carbazole in CDCl₃ at 700 MHz)[2][7]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.10 | d | 7.7 | Aromatic H |

| 7.63 | d | 2.5 | Aromatic H |

| 7.49 | ddd | 8.2, 7.1, 1.1 | Aromatic H |

| 7.42 | d | 8.2 | Aromatic H |

| 7.35 | d | 8.7 | Aromatic H |

| 7.24 (m) | m | - | Aromatic H |

| 7.16 | dd | 8.8, 2.5 | Aromatic H |

| 4.37 | q | 7.3 | -CH₂- (Ethyl group) |

| 1.45 | t | 7.3 | -CH₃ (Ethyl group) |

Note: For the methyl analog, the quartet at 4.37 ppm and triplet at 1.45 ppm would be replaced by a singlet for the N-CH₃ group, expected to appear around 3.5-4.0 ppm.

Crystallographic Data

No complete crystal structure data for this compound was found. However, detailed crystallographic information for 3-bromo-9-ethyl-9H-carbazole is available and provides valuable insight into the molecular geometry and packing of this class of compounds. The study reports that the tricyclic ring system is essentially planar.[7][8]

Table 3: Crystal Structure Data for 3-bromo-9-ethyl-9H-carbazole [7]

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₂BrN |

| Molecular Weight | 274.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| V (ų) | 2413 (5) |

| Z | 8 |

| Temperature (K) | 293 |

Applications and Biological Relevance

This compound is a versatile compound with applications spanning materials science and pharmacology.

Organic Electronics

Carbazole derivatives are widely used in organic electronics due to their charge-transport properties. The bromine atom on the carbazole core serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of more complex molecules used as host materials in OLEDs.[3][9] These materials are crucial for achieving high efficiency and stability, particularly in blue phosphorescent OLEDs.[10]

Drug Development and Biological Activity

The carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.[11][12] Derivatives of carbazole have shown potential as:

-

Anticancer Agents : Many carbazole-based compounds exhibit potent antiproliferative activity against various cancer cell lines.[4][13] Their mechanisms often involve DNA intercalation or the inhibition of key enzymes like topoisomerases.[12]

-

Antimicrobial Agents : Research has also indicated that certain carbazole derivatives possess antimicrobial properties, making them candidates for further investigation as new therapeutic agents.

References

- 1. This compound | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. China this compound CAS 91828-08-9 Manufacturer and Supplier | Starsky [starskychemical.com]

- 6. This compound | 91828-08-9 [sigmaaldrich.com]

- 7. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of 3-Bromo-9-Methyl-9H-Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and photophysical properties of 3-bromo-9-methyl-9H-carbazole derivatives. These compounds are of significant interest in materials science, particularly for their applications in organic light-emitting diodes (OLEDs), and also show potential in medicinal chemistry. This document details experimental protocols for their synthesis and characterization, presents available photophysical data, and visualizes key experimental workflows.

Introduction

Carbazole and its derivatives are a well-established class of electron-rich aromatic compounds known for their excellent charge-transporting properties and high photoluminescence quantum yields. The introduction of a bromine atom at the 3-position of the carbazole core, along with a methyl group at the 9-position (N-position), allows for fine-tuning of the electronic and photophysical characteristics. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with tailored properties. These modifications influence the absorption, emission, and charge-carrier mobility of the molecules, making them suitable for a range of optoelectronic applications.[1][2]

Data Presentation: Photophysical Properties

Table 1: Absorption and Emission Properties of 3-Bromo-9-Substituted-9H-Carbazole Derivatives

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Reference |

| N-Phenyl Carbazole | Cyclohexane | 340 | 343 | 3 | [3] |

| 3-Bromo-9-phenylcarbazole | Acetonitrile | 352 | - | - | |

| 3,6-diphenyl-9-hexyl-9H-carbazole derivative with formylphenyl group | Dichloromethane | - | 450 | - | [4] |

| 3,6-diphenyl-9-hexyl-9H-carbazole derivative with nitrophenyl group | Dichloromethane | - | 585 | - | [4] |

Table 2: Luminescence Quantum Yield and Lifetime of Carbazole Derivatives

| Compound | Solvent/State | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| 9-(3-bromophenyl)-carbazole | Crystalline Powder | 0.07 (phosphorescence) | 0.24 s (phosphorescence) | [5] |

| Halobenzonitrile–carbazole compounds | Crystalline Powder | up to 0.22 (phosphorescence) | up to 0.22 s (phosphorescence) | [6] |

| Carbazole | Ethanol | - | 8.25 ns (fluorescence) | [7] |

| 3,6-Diphenyl-9-hexyl-9H-carbazole derivative with formylphenyl group | Dichloromethane | 0.95 (fluorescence) | - | [4] |

| Carbazole derivatives via Wittig–Horner reaction | Dichloromethane | 0.88–1.00 (fluorescence) | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its photophysical properties.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the bromination of carbazole followed by N-methylation.

Step 1: Bromination of Carbazole to 3-Bromo-9H-carbazole [8]

-

Dissolve carbazole in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in DMF dropwise to the carbazole solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

-

Filter the precipitate under vacuum and wash thoroughly with distilled water.

-

Dissolve the crude product in ethyl acetate, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 3-bromo-9H-carbazole.

-

Purify the product by recrystallization from a suitable solvent such as chloroform.

Step 2: N-Methylation of 3-Bromo-9H-carbazole

This is a general procedure adapted from the synthesis of similar N-alkylated carbazoles.[9]

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 3-bromo-9H-carbazole and a suitable base (e.g., sodium hydroxide) to dry acetone.

-

Stir the mixture at room temperature.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the stirred suspension.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solid by filtration and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with saturated aqueous sodium bicarbonate, brine, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound.

Photophysical Characterization

-

Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a reference in the reference cuvette.

-

Identify the wavelength of maximum absorption (λ_abs_).

-

Using the same solutions prepared for UV-Vis spectroscopy, measure the fluorescence emission spectra using a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs_).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em_).

-

To determine the fluorescence quantum yield (Φ_f_), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[10]

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance of the solutions is low (< 0.1) to avoid inner filter effects.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[11]

-

Prepare a solution of the sample in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which quenches phosphorescence.

-

Place the sample in a cryostat and cool to 77 K (liquid nitrogen temperature).

-

Use a spectrofluorometer equipped with a pulsed lamp and a gated detector or a mechanical chopper to measure the phosphorescence spectrum. The detector is activated after a delay following the excitation pulse to eliminate short-lived fluorescence.

-

Excite the sample at its λ_abs_ and record the delayed emission spectrum to obtain the phosphorescence spectrum.

-

For phosphorescence lifetime (τ_p_) measurements, record the decay of the phosphorescence intensity over time after the excitation pulse.

-

Fit the decay curve to an exponential function to determine the phosphorescence lifetime. For long-lived phosphorescence, techniques like multichannel scaling (MCS) can be employed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and photophysical characterization of this compound derivatives.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for photophysical characterization.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrum [N-Phenyl Carbazole] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

Navigating the Solubility Landscape of 3-bromo-9-methyl-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of 3-bromo-9-methyl-9H-carbazole, a pivotal building block in the development of advanced organic electronic materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and logical workflows to facilitate its use in various research and development applications.

Introduction to this compound

Comparative Solubility Analysis

In the absence of direct quantitative solubility data for this compound, this guide presents data for a structurally related carbazole derivative, 9-ethyl-9H-carbazole-2-carbaldehyde. This information provides a valuable benchmark for estimating the solubility behavior of this compound in common organic solvents. The general solubility trend for non-polar to polar aprotic and protic solvents is expected to be similar. It is qualitatively understood that 3-bromo-9H-carbazole, a closely related compound, is soluble in organic solvents such as chloroform and methanol, while being only sparingly soluble in water.[1]

Table 1: Quantitative Solubility of 9-ethyl-9H-carbazole-2-carbaldehyde at 25°C

| Solvent Class | Solvent | Solubility ( g/100 mL) |

| Aromatic | Toluene | ~15.2 |

| Benzene | ~14.5 | |

| Halogenated | Dichloromethane | ~25.8 |

| Chloroform | ~28.1 | |

| Ketones | Acetone | ~10.5 |

| Methyl Ethyl Ketone | ~9.8 | |

| Ethers | Tetrahydrofuran (THF) | ~18.3 |

| Diethyl Ether | ~5.2 | |

| Esters | Ethyl Acetate | ~8.7 |

| Alcohols | Methanol | ~1.5 |

| Ethanol | ~2.1 | |

| Isopropanol | ~1.8 | |

| Polar Aprotic | Dimethylformamide (DMF) | ~35.4 |

| Dimethyl Sulfoxide (DMSO) | ~30.1 | |

| Non-polar | Hexane | <0.1 |

Note: This data is for 9-ethyl-9H-carbazole-2-carbaldehyde and is intended to serve as a comparative reference.

Experimental Protocol for Solubility Determination

The following is a standard and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

-

Transfer the filtered aliquot to a volumetric flask and dilute with the same solvent to a concentration within the analytical instrument's linear range.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mol/L, or mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This structured approach ensures the accurate and reproducible determination of the solubility of this compound, providing crucial data for its application in scientific research and industrial processes.

References

Navigating the Spectroscopic Landscape of 3-bromo-9-methyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-bromo-9-methyl-9H-carbazole, a key intermediate in the synthesis of various functional organic molecules. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents predicted NMR data alongside experimentally obtained data for the closely related analogue, 3-bromo-9-ethyl-9H-carbazole, to serve as a valuable reference. Furthermore, detailed experimental protocols for NMR data acquisition and a logical workflow for the synthesis and characterization of the target compound are provided.

¹H and ¹³C NMR Data

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for 3-bromo-9-ethyl-9H-carbazole[1] |

| H1 | 7.95 - 8.05 | 8.10 (d, J = 7.7 Hz) |

| H2 | 7.50 - 7.60 | 7.63 (d, J = 2.5 Hz) |

| H4 | 7.35 - 7.45 | 7.42 (d, J = 8.2 Hz) |

| H5 | 7.45 - 7.55 | 7.49 (ddd, J = 8.2, 7.1, 1.1 Hz) |

| H6 | 7.20 - 7.30 | 7.22 - 7.25 (m) |

| H7 | 7.10 - 7.20 | 7.16 (dd, J = 8.8, 2.5 Hz) |

| H8 | 7.30 - 7.40 | 7.35 (d, J = 8.7 Hz) |

| N-CH₃ | 3.80 - 3.90 | - |

| N-CH₂CH₃ | - | 4.37 (q, J = 7.3 Hz) |

| N-CH₂CH₃ | - | 1.45 (t, J = 7.3 Hz) |

Predicted values are based on established substituent effects on the carbazole scaffold.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound * |

| C1 | 110.0 - 111.0 |

| C2 | 122.0 - 123.0 |

| C3 | 115.0 - 116.0 |

| C4 | 120.0 - 121.0 |

| C4a | 123.0 - 124.0 |

| C4b | 126.0 - 127.0 |

| C5 | 120.0 - 121.0 |

| C6 | 126.0 - 127.0 |

| C7 | 119.0 - 120.0 |

| C8 | 109.0 - 110.0 |

| C8a | 140.0 - 141.0 |

| C9a | 141.0 - 142.0 |

| N-CH₃ | 29.0 - 30.0 |

Predicted values are based on established substituent effects on the carbazole scaffold.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole derivatives, based on common practices in the field.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Concentration: Prepare a solution with a concentration typically ranging from 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 32 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from several hundred to several thousand, due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally appropriate.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

Caption: Workflow for the synthesis and NMR characterization of this compound.

References

The Enduring Legacy of the Carbazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Research

A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and diverse applications of carbazole-based compounds, from their initial discovery in the 19th century to their current role in cutting-edge technologies.

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, has captivated the scientific community for over 150 years. First isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, this deceptively simple scaffold has proven to be a remarkably versatile building block in both medicinal chemistry and materials science.[1][2][3][4][5] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, while the nitrogen atom and various positions on the benzene rings offer ample opportunities for functionalization. This guide provides an in-depth exploration of the discovery and history of carbazole-based compounds, detailed experimental protocols for their synthesis, a summary of their key applications with relevant quantitative data, and visualizations of important synthetic pathways.

A Journey Through Time: The Discovery and History of Carbazole

The story of carbazole begins in 1872 when Graebe and Glaser first identified it as a component of coal tar.[1][2][3][4] For several decades following its discovery, research primarily focused on its isolation and the elucidation of its fundamental chemical properties. A significant turning point came with the discovery of naturally occurring carbazole alkaloids, which unveiled the biological significance of this heterocyclic system.[1][4] The first naturally occurring carbazole, murrayanine, was isolated from the plant Murraya koenigii Spreng in 1962, sparking interest in the pharmacological potential of this class of compounds.[4][6]

The latter half of the 20th century witnessed a surge in the development of synthetic methodologies, enabling the creation of a vast library of carbazole derivatives. These synthetic advancements, coupled with a deeper understanding of structure-activity relationships, have led to the identification of carbazole-based compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][7][8][9][10][11][12] In parallel, the unique photophysical and charge-transporting properties of carbazoles have positioned them as key components in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells.[13][14][15]

The Chemist's Toolkit: Key Synthetic Methodologies

The synthesis of the carbazole core and its derivatives has been achieved through a variety of named reactions, each with its own advantages and limitations. This section provides detailed experimental protocols for three classical and widely used methods.

Graebe-Ullmann Reaction

The Graebe-Ullmann reaction, first reported in 1896, involves the diazotization of an N-phenyl-o-phenylenediamine to form a 1,2,3-benzotriazole, which then undergoes thermal decomposition to yield the carbazole.[2]

Experimental Protocol: Synthesis of 1H-Benzo[a]carbazole

-

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine.

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

-

Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Diazotization and Cyclization.

-

Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.

-

The precipitated intermediate, 1-(naphthalen-1-yl)-1H-benzo[d][1][2][7]triazole, is collected by vacuum filtration.

-

The isolated triazole is then heated in a high-boiling solvent (e.g., paraffin oil) or neat at elevated temperatures (typically >200 °C) until nitrogen evolution ceases.

-

The resulting carbazole is purified by recrystallization or column chromatography.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. Carbazole synthesis [organic-chemistry.org]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. scispace.com [scispace.com]

- 11. echemcom.com [echemcom.com]

- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Potential of Bromo-Carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of bromine substituents onto the carbazole core has been shown to significantly modulate and enhance these biological effects, leading to the development of potent antimicrobial, anticancer, and neuroprotective agents.[2][3] This technical guide provides an in-depth exploration of the biological activities of bromo-carbazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Antimicrobial Activity of Bromo-Carbazole Derivatives

Bromo-carbazole derivatives have demonstrated significant potential in combating both Gram-positive and Gram-negative bacteria. The position and number of bromine atoms on the carbazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Carbazole Derivatives against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | [2] |

| 1,3,6-Tribromo-9H-carbazole | Bacillus subtilis | 62.5 | [2] |

| Brominated carbazole compound 3 | Bacillus subtilis | 62.5 | [2] |

Note: This table is a summary of representative data and is not exhaustive.

The antibacterial mechanism of carbazole compounds is believed to be multifactorial, potentially involving an increase in bacterial membrane permeability and interaction with bacterial DNA gyrase.[2]

Anticancer Activity of Bromo-Carbazole Derivatives

The cytotoxic effects of bromo-carbazole derivatives against various cancer cell lines have been extensively investigated. These compounds have been shown to induce cell cycle arrest and apoptosis through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression.[3][4]

Table 2: IC50 Values of Bromo-Carbazole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole (3f) | A549 (Lung Carcinoma) | - | [5] |

| 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole (3f) | MCF-7 (Breast Adenocarcinoma) | - | [5] |

| 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole (3f) | HT29 (Colon Adenocarcinoma) | - | [5] |

| (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243] | - | Neuroprotective | [6][7] |

Note: Specific IC50 values for compound 3f were not provided in the abstract but were stated as significant. This table is a summary of representative data and is not exhaustive.

Neuroprotective Activity of Bromo-Carbazole Derivatives

Certain bromo-carbazole derivatives have emerged as promising neuroprotective agents. For instance, the aminopropyl carbazole derivative (-)-P7C3-S243 has demonstrated the ability to protect developing and mature neurons in models of hippocampal neurogenesis and Parkinson's disease, respectively.[6][7] This compound is noted for its improved drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier.[6][7]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of bromo-carbazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-carbazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Agar Well Diffusion Method for Antibacterial Activity

This method is widely used to assess the antimicrobial susceptibility of bacteria to a test compound.[9]

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard).

-

Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[10]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the bromo-carbazole derivative solution at a known concentration into each well.[10] Include positive (a known antibiotic) and negative (the solvent used to dissolve the compound) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.[1]

Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers can be separated by agarose gel electrophoresis.[11]

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the appropriate assay buffer.

-

Inhibitor Addition: Add the bromo-carbazole derivative at various concentrations to the reaction tubes. Include a vehicle control.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[12]

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A reduction in the amount of relaxed DNA compared to the control indicates inhibition of topoisomerase II.[11]

DNMT1 Inhibition Assay

This assay screens for inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme often overexpressed in cancer that plays a role in silencing tumor suppressor genes.[13]

Principle: This is typically an ELISA-based assay. A cytosine-rich DNA substrate is coated on a microplate well. DNMT1 present in a sample (e.g., nuclear extract) or as a purified enzyme methylates the DNA substrate using S-adenosyl-L-methionine (SAM) as a methyl donor. The methylated DNA is then detected using a specific antibody against 5-methylcytosine, which is subsequently recognized by a secondary antibody conjugated to a detection enzyme, leading to a colorimetric or fluorometric signal.[13][14]

Procedure:

-

Reaction Setup: To wells coated with the DNA substrate, add the DNMT assay buffer, diluted SAM, and the purified DNMT1 enzyme or nuclear extract.

-

Inhibitor Addition: For inhibitor screening, add the bromo-carbazole derivative at desired concentrations.

-

Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.[14]

-

Washing: Wash the wells to remove unreacted components.

-

Antibody Incubation: Add a capture antibody that specifically recognizes the methylated DNA and incubate for 60 minutes.

-

Washing: Wash the wells again.

-

Secondary Antibody and Detection: Add a detection antibody (e.g., HRP-conjugated) and incubate for 30 minutes. After another wash step, add the developing solution and incubate until color develops.

-

Signal Measurement: Stop the reaction and measure the absorbance at 450 nm. A decrease in signal in the presence of the test compound indicates DNMT1 inhibition.[14]

Visualizing Pathways and Processes

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of newly synthesized bromo-carbazole derivatives.

Caption: A generalized workflow for the discovery and development of bromo-carbazole derivatives.

p53 Signaling Pathway in Cancer

Some carbazole derivatives exert their anticancer effects by reactivating the p53 tumor suppressor pathway.[15] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[16][17]

Caption: Simplified p53 signaling pathway and a potential point of intervention for bromo-carbazole derivatives.

Structure-Activity Relationship (SAR) Summary

The biological activity of bromo-carbazole derivatives is highly dependent on their chemical structure. The following diagram summarizes key SAR observations.

Caption: A summary of structure-activity relationships for bromo-carbazole derivatives.

This guide provides a foundational understanding of the significant biological activities of bromo-carbazole derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration and innovation in this promising area of research.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 4. p53 Interactive Pathway: R&D Systems [rndsystems.com]

- 5. epigentek.com [epigentek.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. broadpharm.com [broadpharm.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. cusabio.com [cusabio.com]

Unveiling the Electronic Landscape: A Technical Guide to the 9-Methylcarbazole Core

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental electronic properties of the 9-methylcarbazole core. This heterocyclic aromatic compound is a key structural motif in a wide array of functional organic materials and pharmacologically active molecules. Understanding its electronic behavior is paramount for the rational design of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, as well as for the development of new therapeutic agents. This guide presents key quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow for characterizing this important molecular core.

Electronic and Photophysical Properties

The electronic properties of the 9-methylcarbazole core are dictated by its π-conjugated system. The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing its electron-donating capabilities. Key parameters that define its electronic behavior include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and its photophysical response to UV-vis light.

Electrochemical Properties

Cyclic voltammetry is a fundamental technique used to probe the electrochemical behavior of molecules and to estimate their HOMO and LUMO energy levels. While specific experimental data for 9-methylcarbazole is limited in publicly available literature, studies on N-substituted carbazoles provide valuable insights. The oxidation of N-methylcarbazole has been observed to lead to dimerization, forming 9,9'-dimethyl-3,3'-dicarbazyl[1]. This reactivity is a crucial consideration in the design of materials based on this core.

For comparison, the electrochemical properties of related carbazole derivatives are presented in the table below. The HOMO and LUMO energy levels are often estimated from the onset of the oxidation and reduction potentials, respectively[2][3].

| Compound | Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Reference |

| Carbazole | ~1.1 | -5.4 to -5.8 | -2.1 to -2.4 | ~3.3 - 3.4 | [4] |

| 9-Phenylcarbazole | 1.28 | -5.6 | -2.2 | 3.4 | [4] |

| 9-Methylcarbazole (Theoretical) | N/A | -5.5 to -5.7 | -1.9 to -2.1 | ~3.6 | [5][6][7] |

Photophysical Properties

The photophysical properties of 9-methylcarbazole are characterized by its absorption and emission of light. These properties are crucial for applications in optoelectronic devices.

UV-Vis Absorption: The UV-Vis absorption spectrum of 9-methylcarbazole exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. The absorption maxima for 9-methylcarbazole are provided in the table below.

| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Reference |

| Cyclohexane | 235, 255, 294, 327, 340 | 4.6, 4.3, 4.2, 3.6, 3.6 (log ε) | [8] |

Fluorescence: Upon excitation with UV light, 9-methylcarbazole exhibits fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. While specific data for 9-methylcarbazole is scarce, carbazole itself shows a strong fluorescence emission peak around 359.5 nm in ethanol when excited at 310 nm[9]. The methyl substitution at the nitrogen atom is expected to cause a slight red-shift in the emission spectrum.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the electronic properties of the 9-methylcarbazole core.

Synthesis of 9-Methylcarbazole

A common method for the synthesis of 9-methylcarbazole involves the N-alkylation of carbazole.

Materials:

-

Carbazole

-

Methyl iodide or dimethyl sulfate

-

Sodium hydroxide or potassium hydroxide

-

Acetone

-

Water

Procedure:

-

Dissolve carbazole in acetone in a round-bottom flask.

-

Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

-

While stirring vigorously, add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.

-

Continue stirring for a specified period at room temperature or with gentle heating.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Filter the crude 9-methylcarbazole, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 9-methylcarbazole[10].

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of 9-methylcarbazole and estimate its HOMO energy level.

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

Materials:

-

9-methylcarbazole

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)